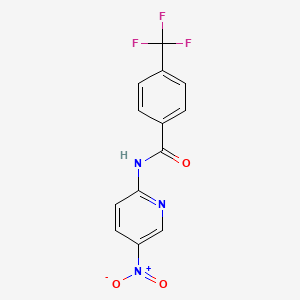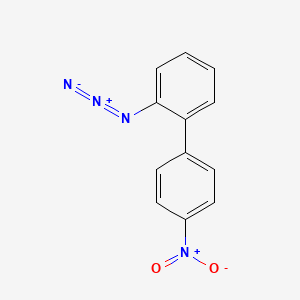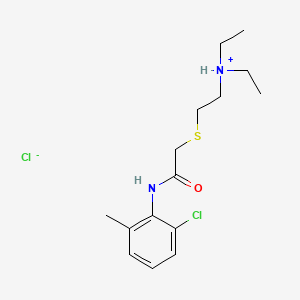![molecular formula C28H43Cl3N4 B13740321 9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride CAS No. 28028-11-7](/img/structure/B13740321.png)
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride is a complex organic compound with the molecular formula C28H43Cl3N4 and a molecular weight of 542.027. This compound is known for its unique structure, which includes multiple nitrogen atoms and a trichloride component, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride involves several steps. The process typically starts with the preparation of the acridine core, followed by the introduction of the piperidine and piperazine groups. The final step involves the addition of the trichloride component. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the nitrogen-containing groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions.
Scientific Research Applications
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and changes in gene expression.
Comparison with Similar Compounds
Compared to other similar compounds, 9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride stands out due to its unique structure and the presence of multiple nitrogen atoms. Similar compounds include:
9,9-dimethylacridine derivatives: These compounds share the acridine core but differ in the substituents attached to the nitrogen atoms.
Piperidine and piperazine derivatives: These compounds have similar nitrogen-containing rings but lack the acridine core.
This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
28028-11-7 |
|---|---|
Molecular Formula |
C28H43Cl3N4 |
Molecular Weight |
542.0 g/mol |
IUPAC Name |
9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride |
InChI |
InChI=1S/C28H40N4.3ClH/c1-28(2)24-9-4-6-11-26(24)32(27-12-7-5-10-25(27)28)16-8-15-30-17-13-23(14-18-30)31-21-19-29(3)20-22-31;;;/h4-7,9-12,23H,8,13-22H2,1-3H3;3*1H |
InChI Key |
ZZFURNJJNSTIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCC[NH+]4CCC(CC4)[NH+]5CC[NH+](CC5)C)C.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)









